

2,4-Dichloro-5-nitroanisole molecular structure and weight

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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitroanisole

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An In-Depth Technical Guide to **2,4-Dichloro-5-nitroanisole**: Molecular Structure, Properties, and Synthesis

Introduction

2,4-Dichloro-5-nitroanisole (CAS No: 85829-14-7) is a substituted aromatic ether that serves as a critical intermediate in various fields of chemical synthesis.^[1] Its unique molecular architecture, featuring a combination of electron-donating and electron-withdrawing groups, makes it a versatile building block for the development of complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and essential safety information tailored for researchers and professionals in drug development and materials science.

Part 1: Molecular Structure and Identification

The structural identity of a chemical compound is fundamental to understanding its reactivity and function. **2,4-Dichloro-5-nitroanisole** is systematically named based on the arrangement of its functional groups on the anisole (methoxybenzene) core.

Chemical Identifiers

A clear and unambiguous identification is crucial for regulatory compliance and scientific communication. The primary identifiers for this compound are summarized below.

Identifier	Value	Source
Common Name	2,4-Dichloro-5-nitroanisole	[1][2]
IUPAC Name	1,5-dichloro-2-methoxy-4-nitrobenzene	[3]
CAS Number	85829-14-7	[1][2][4]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₃	[1][3]

Note on Nomenclature: The common name, **2,4-Dichloro-5-nitroanisole**, treats the molecule as a derivative of anisole, where the methoxy group defines the first carbon position. The IUPAC name, 1,5-dichloro-2-methoxy-4-nitrobenzene, follows a different set of priority rules for numbering the benzene ring, but describes the identical molecular structure.

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's electronic properties and steric profile, which in turn governs its chemical behavior. The nitro and chloro groups are strongly electron-withdrawing, while the methoxy group is an activating, electron-donating group.

Caption: Molecular Structure of **2,4-Dichloro-5-nitroanisole**.

Part 2: Physicochemical Properties

The physical and chemical properties of **2,4-Dichloro-5-nitroanisole** are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in reactions.

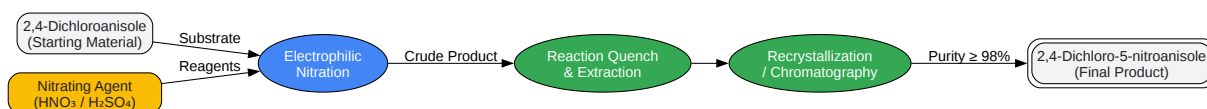
Property	Value	Source(s)
Molecular Weight	222.026 g/mol	[1]
Monoisotopic Mass	220.9646484 Da	[3]
Appearance	White to light green solid	[2][5]
Melting Point	97.00 - 99.00 °C	[5]
Storage Temperature	2 - 8 °C in a dry, cool, well-ventilated place	[2][5]
Solubility	No information available, but expected to be soluble in common organic solvents.	[5]

Part 3: Synthesis and Characterization

Understanding the synthesis of **2,4-Dichloro-5-nitroanisole** provides insight into its reactivity and potential impurity profile. The most direct and industrially relevant method is the electrophilic nitration of 2,4-dichloroanisole.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the nitration of the precursor, 2,4-dichloroanisole.[6] The methoxy (-OCH₃) group is an ortho-, para-director and a strong activator of the benzene ring for electrophilic substitution. The two chlorine atoms are deactivating but also ortho-, para-directing. The combined directing effects guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the methoxy group and ortho to the C4-chloro group, leading to the desired product.



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Caption: Workflow for the Synthesis of **2,4-Dichloro-5-nitroanisole**.

Experimental Protocol: Nitration of 2,4-Dichloroanisole

This protocol is a representative procedure based on standard nitration methodologies for activated aromatic compounds.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-dichloroanisole and a solvent such as dichloromethane or acetic acid.
- **Cooling:** Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- **Preparation of Nitrating Agent:** Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- **Reagent Addition:** Add the prepared nitrating mixture dropwise to the solution of 2,4-dichloroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents overheating, which could lead to dangerous side reactions and the formation of dinitrated byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid product should precipitate.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized **2,4-Dichloro-5-nitroanisole**, a suite of analytical techniques is employed. Spectroscopic data for this compound is available,

confirming its structure.[\[7\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the presence of the methoxy group (a singlet around 3.9-4.1 ppm) and the two non-equivalent aromatic protons (two singlets or doublets in the aromatic region, ~7.0-8.0 ppm).
- Mass Spectrometry (MS): MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and the characteristic isotopic pattern for a molecule containing two chlorine atoms would be observable.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C ether linkage, C-Cl bonds, and strong asymmetric and symmetric stretches for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Part 4: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety. This compound should be handled in accordance with good industrial hygiene and safety practices.[\[5\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[\[5\]](#)[\[8\]](#)
- Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[\[5\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[5\]](#)
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[\[5\]](#)
 - Skin Contact: Wash off immediately with plenty of water.[\[5\]](#)
 - Inhalation: Move to fresh air.[\[5\]](#)
 - Ingestion: Clean mouth with water and drink plenty of water afterward.[\[5\]](#)

Part 5: Applications in Research and Development

2,4-Dichloro-5-nitroanisole is primarily utilized as an intermediate in organic synthesis.^[1] The combination of reactive sites—the chloro groups susceptible to nucleophilic aromatic substitution and the nitro group that can be reduced to an amine—makes it a valuable precursor for:

- **Pharmaceutical Intermediates:** It serves as a starting block for synthesizing more complex molecules with potential biological activity.^[1]
- **Functional Materials:** Its integration into larger molecular frameworks can be used to develop functional dyes, polymers, and other advanced materials.^[1]
- **Coupling Reactions:** The aromatic halide functionalities allow it to participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.^[1]

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